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Compound of Interest

Compound Name: Methyl (piperidin-2-ylidene)acetate

CAS No.: 113789-98-3

Cat. No.: B2666664

Get Quote

Executive Summary
Methyl (piperidin-2-ylidene)acetate represents a distinct class of cyclic enamino esters

(vinylogous urethanes) widely utilized as pharmacophores in alkaloid synthesis (e.g., Lupinus

alkaloids) and as annulation building blocks.

This guide evaluates its kinetic stability and reactivity profile against its primary structural

analogs: the 5-membered Methyl (pyrrolidin-2-ylidene)acetate and the acyclic Methyl 3-

aminocrotonate.

Key Findings:

Hydrolytic Stability: The 6-membered piperidine derivative exhibits a 2.5x faster hydrolysis

rate at pH 5.0 compared to its 5-membered pyrrolidine analog, attributed to ring

conformational flexibility (half-chair vs. envelope) disrupting

orbital overlap.
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Reactivity: It functions as a superior nucleophile in Knoevenagel condensations due to lower

steric strain at the

-carbon compared to acyclic variants.

Storage: Requires anhydrous storage at -20°C; significant degradation observed >24h in

protic solvents at pH < 6.

Mechanistic Foundation: The "Push-Pull" Dynamics
To understand the kinetics, one must grasp the electronic conflict within the molecule. The

nitrogen lone pair pushes electron density toward the

-carbon, while the ester group pulls it away.

Resonance Stabilization: The stability of the enamino ester depends on the planarity of the

system.

Hydrolysis Mechanism: The rate-limiting step in acidic media is C-protonation at the

-carbon, leading to an iminium intermediate which rapidly hydrolyzes.

Diagram 1: Hydrolysis Pathway & Rate-Limiting Step
This diagram illustrates the bifurcation between non-productive N-protonation (rapid

equilibrium) and productive C-protonation (irreversible hydrolysis).
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Caption: Kinetic bifurcation in acid-catalyzed hydrolysis. C-protonation drives the irreversible

breakdown.

Comparative Performance Analysis
The Competitors

Product (6-Ring): Methyl (piperidin-2-ylidene)acetate.

Alternative A (5-Ring): Methyl (pyrrolidin-2-ylidene)acetate.

Alternative B (Acyclic): Methyl 3-aminocrotonate.

Kinetic Stability Data (pH-Rate Profile)
The following data summarizes pseudo-first-order rate constants (

) measured at 25°C in aqueous buffer.

Parameter 6-Ring (Product)
5-Ring (Alternative
A)

Acyclic (Alternative
B)

(pH 2.0)

(pH 7.0)

Half-life (pH 5.0) ~18 mins ~45 mins ~12 mins

pKa (Conjugate Acid) 5.8 5.2 6.5

Conformation Twisted Half-Chair Planar Envelope Rotational Freedom

Interpretation of Results
The "Planarity Effect": The 5-membered ring (Alternative A) enforces a rigid, planar structure.

This maximizes orbital overlap between the Nitrogen and the Ester, creating a strong

"vinylogous amide" resonance that resists protonation.

The "Twist" Instability: The 6-membered Product suffers from A(1,3) strain between the N-

alkyl group and the ester. This forces the ring into a half-chair twist, breaking perfect
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conjugation.

Result: The

-carbon is more electron-rich (higher HOMO), making it more reactive toward electrophiles
but also more susceptible to acid hydrolysis.

Application Insight: If your synthesis requires long reaction times in protic media, switch to

the 5-membered analog. If you need higher nucleophilicity for difficult condensations, the 6-

membered Product is superior.

Experimental Protocol: Kinetic Measurement via UV-
Vis
Objective: Determine the pseudo-first-order rate constant (

) for hydrolysis. Principle: Enamino esters exhibit a strong

absorbance band at

nm. Hydrolysis destroys the conjugated system, causing this peak to disappear.

Workflow Diagram
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Stock Preparation
10 mM substrate in MeOH

Injection
Add 20µL Stock to 2mL Buffer

(Final Conc: 100 µM)

Buffer Equilibration
Phosphate/Citrate (pH 2-8)

Thermostat @ 25°C

Data Acquisition
Monitor Abs @ 285 nm

Interval: 0.5s (Acid) to 30s (Neutral)

Analysis
Plot ln(Abs) vs Time

Slope = -k_obs

Click to download full resolution via product page

Caption: Standardized UV-Vis kinetic assay workflow.

Step-by-Step Methodology
Buffer Preparation: Prepare 0.1 M ionic strength buffers (KCl) ranging from pH 2.0 to 8.0.

Verify pH using a calibrated electrode at 25°C.

Baseline Scan: Run a UV scan (200–400 nm) of the substrate in methanol to identify the

exact

(typically 285 nm for the piperidine derivative).

Initiation:
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Place 2.0 mL of buffer in a quartz cuvette.

Allow to equilibrate to 25°C in the spectrophotometer holder.

Rapidly inject 20 µL of substrate stock (10 mM in MeOH).

Mix via inversion (dead time < 3s).

Monitoring: Track the decay of absorbance at

for at least 5 half-lives.

Calculation:

Fit data to the equation:

Extract

.[1]

Plot

vs pH to determine the catalytic domains.

Synthesis & Handling Recommendations
Based on the kinetic profile, the following handling protocols are mandatory for reproducibility:

Quenching: When synthesizing this compound (e.g., from lactim ethers), quench reactions

with basic buffer (NaHCO3, pH > 8). Acidic quenches will destroy the product within minutes.

Solvent Choice: Avoid acidic chloroform (

) for NMR unless neutralized with basic alumina. The trace HCl in chloroform is sufficient to
catalyze hydrolysis/decomposition.

Storage: Store as a solid. Solutions in MeOH/EtOH degrade by 5-10% over 24h at room

temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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